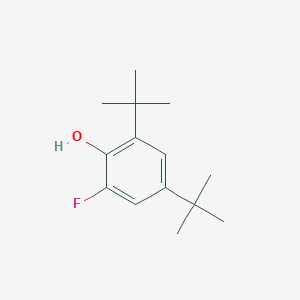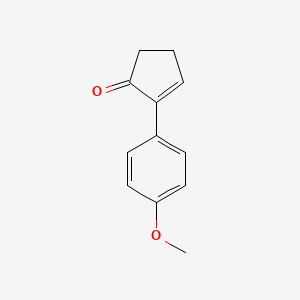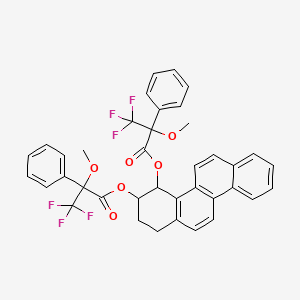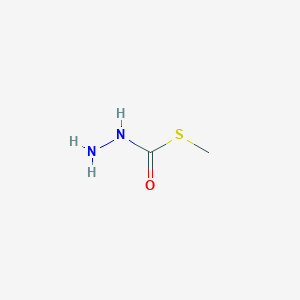
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a triazenyl group and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester typically involves the reaction of benzoic acid derivatives with triazenyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
- 2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid
Uniqueness
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is unique due to its specific structural features, such as the presence of both a triazenyl group and an ethyl ester functional group
Eigenschaften
| 76765-20-3 | |
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C12H17N3O2/c1-5-17-12(16)10-7-6-9(2)11(8-10)13-14-15(3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
KBMHHFCMMQOGQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)





